molecular formula C8H10BFO4 B14779500 (2-Fluoro-3,5-dimethoxyphenyl)boronic acid

(2-Fluoro-3,5-dimethoxyphenyl)boronic acid

Cat. No.: B14779500
M. Wt: 199.97 g/mol
InChI Key: WJMZNXGYQNHTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-3,5-dimethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and methoxy groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3,5-dimethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2,5-Dimethoxyphenylboronic acid

Comparison: (2-Fluoro-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack these substituents .

Properties

Molecular Formula

C8H10BFO4

Molecular Weight

199.97 g/mol

IUPAC Name

(2-fluoro-3,5-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BFO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4,11-12H,1-2H3

InChI Key

WJMZNXGYQNHTQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.